![molecular formula C8H15NO2 B13529175 3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
3-[2-(Allyloxy)ethoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Allyloxy)ethoxy]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[2-(Allyloxy)ethoxy]azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis from alkyl dihalides and primary amines or hydrazines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is an efficient way to synthesize functionalized azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes. The use of microwave irradiation and solid support, such as alumina, has been shown to be effective in producing 1-arenesulfonylazetidines . These methods are advantageous due to their simplicity, efficiency, and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Allyloxy)ethoxy]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-[2-(Allyloxy)ethoxy]azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(Allyloxy)ethoxy]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and stability contribute to its unique reactivity, allowing it to participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules or polymers with specific properties .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-[2-(Allyloxy)ethoxy]azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This balance allows for controlled reactivity and makes the compound suitable for various applications in organic synthesis, medicinal chemistry, and polymer science .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-prop-2-enoxyethoxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-3-10-4-5-11-8-6-9-7-8/h2,8-9H,1,3-7H2 |
InChI Key |
ZQTKSPGAPJYQSL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


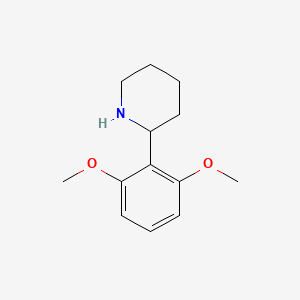
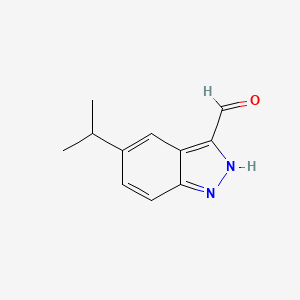
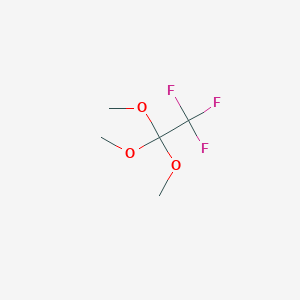

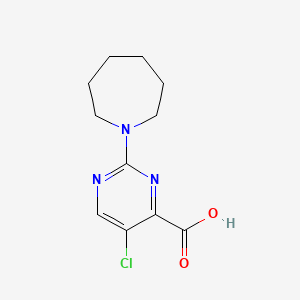
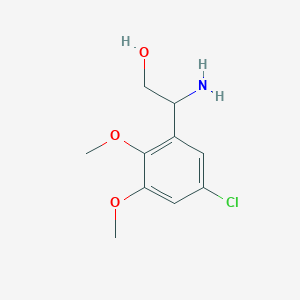
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
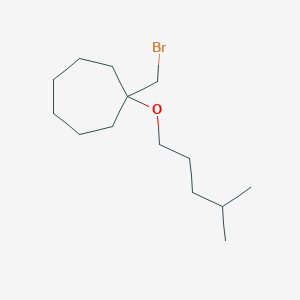
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
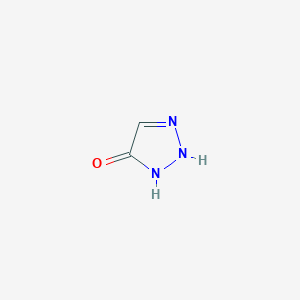
![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
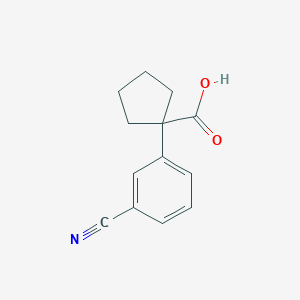

![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
